molecular formula C19H14ClN3O4S B2984839 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 886948-70-5

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2984839
CAS No.: 886948-70-5
M. Wt: 415.85
InChI Key: ZHVIYKJUQFSXKX-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide ( 886948-70-5) is a chemical compound with a molecular formula of C19H14ClN3O4S and a molecular weight of 415.85 g/mol . This benzamide derivative features a 7-chloro-4-methoxybenzothiazole group linked via an amide bond to a 3-(2,5-dioxopyrrolidin-1-yl)benzoyl moiety. While the specific biological profile and mechanism of action for this exact compound are areas of ongoing research, its structure provides compelling avenues for investigation. The 2,5-dioxopyrrolidin-1-yl (succinimide) group is a known pharmacophore present in compounds that modulate biological activity. For instance, research on structurally related molecules containing the 2,5-dioxopyrrolidin-1-yl group has shown potential in enhancing monoclonal antibody production in cell cultures, suggesting a possible role in influencing cellular metabolism and protein expression . Furthermore, the benzothiazole scaffold is a privileged structure in medicinal chemistry, extensively studied for its diverse pharmacological properties. This combination of features makes this compound a valuable chemical tool for researchers in drug discovery and chemical biology. It can be used as a building block in the synthesis of more complex molecules, a candidate for high-throughput screening libraries against novel biological targets, or a probe for studying structure-activity relationships. Available with a purity of 90% or greater, this product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4S/c1-27-13-6-5-12(20)17-16(13)21-19(28-17)22-18(26)10-3-2-4-11(9-10)23-14(24)7-8-15(23)25/h2-6,9H,7-8H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVIYKJUQFSXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chloro and Methoxy Groups: Chlorination and methoxylation of the benzothiazole ring can be achieved using reagents such as thionyl chloride and methanol, respectively.

    Formation of the Pyrrolidine-2,5-dione Moiety: The pyrrolidine-2,5-dione moiety can be synthesized through the reaction of succinic anhydride with ammonia or an amine.

    Coupling of the Benzothiazole and Pyrrolidine-2,5-dione Moieties: The final step involves the coupling of the benzothiazole derivative with the pyrrolidine-2,5-dione derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related molecules described in the literature, focusing on core scaffolds, substituent effects, and biological activities.

Structural Analogues with Pyrrolidinone/Pyrrole Moieties

  • MPPB (4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide): Core Structure: Benzamide with 2,5-dimethylpyrrole and 2,5-dioxopyrrolidin groups. Key Differences: MPPB lacks the benzothiazole ring and instead features a dimethylpyrrole substituent. Activity: Enhances monoclonal antibody production in CHO cells by suppressing cell growth and altering glycosylation (reduced galactosylation). The 2,5-dimethylpyrrole group was identified as critical for activity via SAR studies .
  • Compound 13 (): Structure: 1-(2-Chlorophenyl)-5-cyclopropyl-N-[3-(2,5-dioxopyrrolidin-1-yl)propyl]-1H-1,2,4-triazole-3-carboxamide. Key Differences: Features a triazole-carboxamide core with a propyl-linked dioxopyrrolidin group, unlike the direct benzothiazole-benzamide linkage in the target compound.

Substituent Effects on Activity

  • Chloro and Methoxy Groups :

    • The target compound’s 7-chloro and 4-methoxy substituents on benzothiazole may enhance lipophilicity and metabolic stability compared to analogs with unsubstituted rings (e.g., MPPB). Chloro groups are common in kinase inhibitors (e.g., imatinib) for steric and electronic effects.
    • In Compound 12 () , a 3-chloro-4-methoxyphenyl group is linked to a triazoloquinazoline scaffold, highlighting the prevalence of these substituents in bioactive molecules .
  • Benzothiazole vs. Other Heterocycles: The benzothiazole core in the target compound differs from MPPB’s benzamide and Compound 13’s triazole. Benzothiazoles are known for antitumor and antimicrobial activities due to their ability to intercalate DNA or inhibit topoisomerases.

Data Table: Structural and Functional Comparison

Compound Name Core Scaffold Key Substituents Reported Activity Reference
Target Compound Benzothiazole-benzamide 7-Cl, 4-OCH₃, 3-(2,5-dioxopyrrolidin) Hypothesized kinase/modulation N/A
MPPB Benzamide 4-(2,5-dimethylpyrrole), 2,5-dioxopyrrolidin ↑ Monoclonal antibody production
Compound 13 () Triazole-carboxamide 3-(2,5-dioxopyrrolidin)propyl, 2-Cl-Ph Protease/kinase modulation (inferred)
Compound 1 () Imidazolidin-benzamide 4-(2,5-dioxoimidazolidin), thiazole Not specified

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article summarizes its biological activity based on diverse sources, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H12ClN3O3S
  • Molecular Weight : 327.78 g/mol
  • IUPAC Name : this compound

The compound exhibits several biological activities through various mechanisms:

  • Antiviral Activity : Preliminary studies suggest that derivatives of benzothiazole compounds can exhibit antiviral properties by modulating intracellular pathways that inhibit viral replication. For instance, certain benzamide derivatives have shown broad-spectrum antiviral effects against viruses like HIV and HCV by enhancing the levels of APOBEC3G, an enzyme that inhibits viral replication .
  • Neuroprotective Effects : Compounds similar to this compound have been studied for their ability to act as positive allosteric modulators of AMPA receptors in the central nervous system. This activity may provide neuroprotective benefits without the excitotoxic side effects typically associated with direct agonists .
  • Anti-cancer Potential : The structural characteristics of this compound suggest potential anti-cancer properties. Studies on related pyrazole amide derivatives indicate significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), highlighting the importance of structural modifications in enhancing anti-cancer activity .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated that benzamide derivatives can inhibit HBV replication through increased intracellular A3G levels .
Study 2NeuroprotectionFound that similar compounds enhance neurotransmitter levels in the hippocampus, suggesting potential for treating neurodegenerative diseases .
Study 3Anti-cancer ActivityEvaluated pyrazole derivatives showing significant cytotoxic effects in breast cancer cell lines when combined with doxorubicin .

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